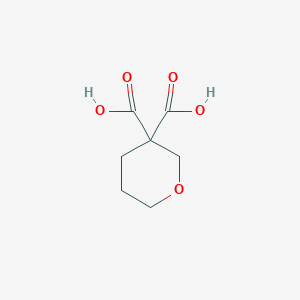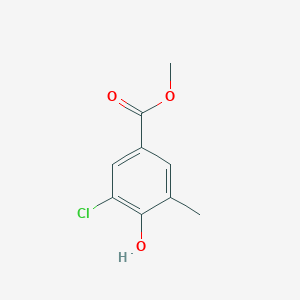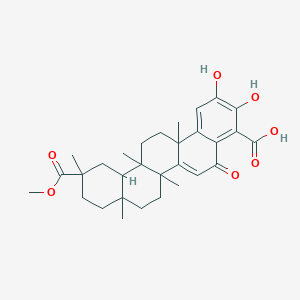
Tetrahydropyran-3,3-dicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrahydropyran-3,3-dicarboxylic acid (THP-3,3-dicarboxylic acid) is a chemical compound with the molecular formula C7H10O5 It features a tetrahydropyran ring system with two carboxylic acid groups attached to adjacent carbon atoms
Vorbereitungsmethoden
Synthetic Routes:: Several synthetic methods exist for preparing THP-3,3-dicarboxylic acid. One notable approach involves the reduction of six-membered hemiacetals using Et3SiH in the presence of a Lewis acid . This method provides stereoselective access to the tetrahydropyran ring.
Industrial Production:: While THP-3,3-dicarboxylic acid is not commonly produced on an industrial scale, its synthesis can be adapted from laboratory-scale methods. Researchers continue to explore efficient and scalable routes for its production.
Analyse Chemischer Reaktionen
Reactions:: THP-3,3-dicarboxylic acid can participate in various chemical reactions, including:
Oxidation: Oxidative processes can modify the carboxylic acid groups.
Reduction: Reduction reactions may alter the tetrahydropyran ring.
Substitution: Substituents can be introduced at different positions.
Ring-Closing Metathesis: Formation of larger cyclic structures.
Oxidation: Oxidizing agents like KMnO or PCC.
Reduction: Reducing agents such as LiAlH or NaBH.
Substitution: Acid chlorides or anhydrides.
Ring-Closing Metathesis: Grubbs’ catalysts.
Major Products:: The specific products depend on the reaction conditions and starting materials. THP-3,3-dicarboxylic acid derivatives with modified functional groups can be obtained.
Wissenschaftliche Forschungsanwendungen
THP-3,3-dicarboxylic acid finds applications in:
Chemistry: As a building block for more complex molecules.
Biology: Studying enzyme-substrate interactions.
Medicine: Investigating potential drug candidates.
Industry: Developing novel materials or catalysts.
Wirkmechanismus
The precise mechanism by which THP-3,3-dicarboxylic acid exerts its effects remains an active area of research. It may interact with specific molecular targets or pathways, influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
While THP-3,3-dicarboxylic acid is unique due to its specific arrangement of carboxylic acid groups, it shares similarities with other tetrahydropyran derivatives. Further exploration of related compounds can provide insights into their distinct properties.
Eigenschaften
Molekularformel |
C7H10O5 |
|---|---|
Molekulargewicht |
174.15 g/mol |
IUPAC-Name |
oxane-3,3-dicarboxylic acid |
InChI |
InChI=1S/C7H10O5/c8-5(9)7(6(10)11)2-1-3-12-4-7/h1-4H2,(H,8,9)(H,10,11) |
InChI-Schlüssel |
CNTYHAIPXJMMQD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(COC1)(C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Hydrazinecarbothioamide, N-[4-(4-morpholinyl)phenyl]-](/img/structure/B12098988.png)





![Tert-butyl 3-oxo-1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate](/img/structure/B12099031.png)
![3-Oxa-9-azabicyclo[3.3.1]nonan-7-ol hydrochloride](/img/structure/B12099036.png)
![3,6-Dibromo-9,9'-spirobi[fluorene]](/img/structure/B12099041.png)
![(2R)-4-diethoxyphosphoryl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B12099049.png)


![3H-Imidazo[4,5-b]pyridine-3-carboxylic acid, 5-chloro-, 1,1-dimethylethyl ester](/img/structure/B12099059.png)
